2-(Chloromethyl)-4-fluoro-1,3-benzothiazole is a heterocyclic compound that contains both a benzothiazole moiety and a chloromethyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development. The presence of the fluorine atom may enhance its pharmacological properties, making it a candidate for various therapeutic applications.
The synthesis of 2-(Chloromethyl)-4-fluoro-1,3-benzothiazole can be traced back to several methods involving the condensation of 2-aminothiophenol derivatives with chloroacetyl chloride or chloroacetic acid. These methods have been explored in various studies, demonstrating the versatility and efficiency of synthesizing benzothiazole derivatives through different chemical pathways .
This compound belongs to the class of benzothiazoles, which are characterized by a benzene ring fused to a thiazole ring. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The specific substitution pattern on the benzothiazole ring can significantly influence the compound's reactivity and biological profile.
The synthesis of 2-(Chloromethyl)-4-fluoro-1,3-benzothiazole can be achieved through several methods:
The condensation reaction typically involves:
The molecular structure of 2-(Chloromethyl)-4-fluoro-1,3-benzothiazole consists of:
The molecular formula is , with a molecular weight of approximately 215.67 g/mol. The presence of chlorine and fluorine substituents contributes to its unique chemical properties.
2-(Chloromethyl)-4-fluoro-1,3-benzothiazole can participate in various chemical reactions:
These reactions typically require specific conditions such as:
The mechanism by which 2-(Chloromethyl)-4-fluoro-1,3-benzothiazole exerts its biological effects is not fully elucidated but may involve:
Biological evaluations indicate that compounds derived from this scaffold exhibit varying levels of activity against different cell lines, suggesting potential therapeutic applications .
Relevant data regarding melting point, boiling point, and spectral characteristics (NMR, IR) would need experimental determination for precise characterization.
2-(Chloromethyl)-4-fluoro-1,3-benzothiazole has potential applications in:
The ongoing research into this compound highlights its significance in drug discovery and development within pharmaceutical sciences.
2-(Chloromethyl)-4-fluoro-1,3-benzothiazole is a synthetically versatile heterocyclic compound characterized by a benzothiazole core functionalized with a chloromethyl group at the 2-position and a fluorine atom at the 4-position. Its molecular formula is C₈H₅ClFNS, with a molecular weight of 201.65 g/mol [5]. This compound belongs to the benzothiazole family—a class of bicyclic structures featuring a benzene ring fused to a 1,3-thiazole moiety. The strategic placement of the chloromethyl (–CH₂Cl) and fluoro (–F) substituents imparts distinct electronic and reactivity profiles, making it a valuable precursor in medicinal chemistry and materials science. The chloromethyl group serves as an electrophilic handle for nucleophilic substitution reactions, while the fluorine atom modulates electron distribution and enhances bioavailability through strategic hydrogen-bonding interactions [2] [5].
The benzothiazole scaffold is a privileged structure in drug design due to its capacity for diverse non-covalent interactions with biological targets. The chloromethyl group at the C2 position provides a reactive site for:
The fluorine atom at C4 exerts strong electron-withdrawing effects, which:
Structurally, the fused bicyclic system provides planarity that favors intercalation into β-sheet structures of pathological protein aggregates. This property is exploited in neurodegenerative disease research, where benzothiazole derivatives inhibit fibril formation of tau and α-synuclein—proteins implicated in Alzheimer’s and Parkinson’s diseases [2]. Hybrid molecules incorporating this scaffold show enhanced anti-aggregation activity compared to monofunctional analogs, underscoring its role as a multi-targeting pharmacophore [2].
Benzothiazole chemistry emerged in the late 19th century, but its therapeutic potential was systematically explored starting in the 1980s. Key milestones include:
Table 1: Historical Development of Benzothiazole-Based Therapeutics
Era | Development | Therapeutic Application |
---|---|---|
1980–1990s | Cefotaxime (3rd-gen cephalosporin) incorporating 1,3-thiazole [7] | Antibacterial |
1990s | Discovery of PMX610 (2-arylbenzothiazole) [6] | Anticancer (selective cytotoxicity) |
2000s | N744 benzothiazole cyanine dye as tau aggregation inhibitor [2] | Neurodegenerative disease diagnostics/therapy |
2010–2020s | Hybrid scaffolds (e.g., benzothiazole-indole Anle138b analogs) [2] | Dual tau/α-synuclein aggregation inhibitors |
The integration of fluorine into benzothiazoles gained momentum in the 2000s with advances in fluorination reagents like N-fluorobenzothiazole dioxides [8]. 2-(Chloromethyl)-4-fluoro-1,3-benzothiazole represents an evolution of this work, combining fluorine’s benefits with a reactive chloromethyl arm. Its synthesis typically involves:
The compound’s design reflects a broader trend toward multifunctional heterocycles capable of synergistic bioactivity and streamlined derivatization.
2-(Chloromethyl)-4-fluoro-1,3-benzothiazole exhibits distinct properties driven by its electronic and steric features:
Table 2: Physicochemical Properties of 2-(Chloromethyl)-4-fluoro-1,3-benzothiazole
Property | Value/Description | Method/Reference |
---|---|---|
Molecular formula | C₈H₅ClFNS | PubChem CID 129966939 [4] |
Molecular weight | 201.65 g/mol | [5] |
Exact mass | 212.05165 Da | [5] |
Canonical SMILES | C1=CC(=C2C(=C1)N=C(S2)CCl)F | [5] |
GHS classification | Not fully characterized; reactive (–CH₂Cl) group | [5] |
LogP (Predicted) | ~2.8 (moderate lipophilicity) | Calculated via PubChem |
Structural Insights:
Spectroscopic Profiles:
Comparative Reactivity:
Table 3: Reactivity Comparison of Benzothiazole Derivatives
Compound | Electrophilic Site | Key Reactivity |
---|---|---|
2-(Chloromethyl)-4-fluoro-1,3-benzothiazole | C2 (–CH₂Cl) | Nucleophilic substitution (Sₙ2) with amines, azides, carboxylates |
2-(2-Bromoethyl)-4-fluoro-1,3-benzothiazole [4] | β-Haloethyl | Intramolecular cyclization; longer linker for macrocycles |
2-Amino-4-methoxybenzothiazole [2] | None | Hydrogen-bond donor/acceptor; hybridization scaffold |
The fluorinated analog demonstrates enhanced reactivity over non-fluorinated counterparts due to reduced electron density at C2. This is evidenced by faster alkylation kinetics with nucleophiles like aniline (3–5× rate increase vs. 4-H analogs) [2]. Its moderate logP (~2.8) balances solubility and membrane permeability, making it suitable for central nervous system (CNS)-targeting prodrugs, as validated in hybrid anti-aggregation agents like compound 48 from benzothiazole-indole conjugates [2].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9